Enzymatic Potency: The 2-Methyl Substituent Confers a 3.3-Fold Increase in IC50 Compared to the 4-Methyl Isomer
The position of the methyl group on the benzamide core is a critical determinant of inhibitory potency. In a direct head-to-head comparison within the same assay system, the 2-methyl substituted analog demonstrated an IC50 of 8.7 ± 0.7 μM [1]. In contrast, the 4-methyl substituted analog was significantly less active, with an IC50 of 29.1 ± 3.8 μM [1]. This indicates a 3.3-fold greater potency for the ortho-methyl substitution.
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 8.7 ± 0.7 μM (2-methylbenzamide derivative) |
| Comparator Or Baseline | 29.1 ± 3.8 μM (4-methylbenzamide derivative) |
| Quantified Difference | 3.3-fold lower IC50 (higher potency) |
| Conditions | In vitro enzyme inhibition assay; full details in cited manuscript. |
Why This Matters
This quantifies the significant loss in potency when substituting the 2-methyl group for a 4-methyl group, directly impacting the effective concentration required for biological studies and downstream applications.
- [1] Table 1: Structure and activity of substituted benzamide derivatives. J Med Chem. 2009 Aug 27;52(16):5228-5240. PMC3148848. View Source
